molecular formula C9H9BF3NO3 B1529510 (4-((2,2,2-Trifluoroethyl)carbamoyl)phenyl)boronic acid CAS No. 874459-90-2

(4-((2,2,2-Trifluoroethyl)carbamoyl)phenyl)boronic acid

Cat. No.: B1529510
CAS No.: 874459-90-2
M. Wt: 246.98 g/mol
InChI Key: CYGVESRZZZTBOI-UHFFFAOYSA-N
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Description

(4-((2,2,2-Trifluoroethyl)carbamoyl)phenyl)boronic acid (CAS: 874459-90-2) is a boronic acid derivative with the molecular formula C₉H₉BF₃NO₃ and a molecular weight of 246.98 g/mol. Its structure features a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the para position and a 2,2,2-trifluoroethylcarbamoyl moiety (-NH-C(O)-CF₃). This compound is stored under inert atmospheric conditions at room temperature, indicating sensitivity to moisture or oxidation . Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis and as enzyme inhibitors in drug discovery due to their reversible interactions with biomolecules .

Properties

IUPAC Name

[4-(2,2,2-trifluoroethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF3NO3/c11-9(12,13)5-14-8(15)6-1-3-7(4-2-6)10(16)17/h1-4,16-17H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGVESRZZZTBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660254
Record name {4-[(2,2,2-Trifluoroethyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874459-90-2
Record name {4-[(2,2,2-Trifluoroethyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,2,2-Trifluoroethylaminocarbonyl)benzeneboronic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-((2,2,2-Trifluoroethyl)carbamoyl)phenyl)boronic acid typically involves the following steps:

  • Boronic Acid Derivatization: The starting material is phenylboronic acid, which undergoes a reaction with a trifluoroethyl carbamoyl chloride under controlled conditions.

  • Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as dichloromethane or tetrahydrofuran are commonly used, and the reaction temperature is maintained at around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: (4-((2,2,2-Trifluoroethyl)carbamoyl)phenyl)boronic acid can undergo various types of chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The trifluoroethyl carbamoyl group can be reduced to form corresponding amine derivatives.

  • Substitution Reactions: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, sodium perborate, and iodine.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution Reactions: Electrophilic reagents like bromine or nitric acid are employed under acidic conditions.

Major Products Formed:

  • Boronic Esters: Formed through the reaction with alcohols.

  • Amine Derivatives: Resulting from the reduction of the trifluoroethyl carbamoyl group.

  • Substituted Phenyl Derivatives: Resulting from electrophilic substitution reactions.

Scientific Research Applications

(4-((2,2,2-Trifluoroethyl)carbamoyl)phenyl)boronic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

  • Biology: The compound can be employed in the development of fluorescent probes and bioconjugation techniques.

  • Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which (4-((2,2,2-Trifluoroethyl)carbamoyl)phenyl)boronic acid exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition.

  • Pathways Involved: The compound can modulate biological pathways by interacting with enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Analogs with Carbamoyl Substituents

Compound Name Molecular Formula Substituent Position Key Properties/Applications Reference
(4-((2-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid C₁₄H₁₀BF₃NO₂ Para Discontinued; used in medicinal chemistry
(3-(Dimethylcarbamoyl)phenyl)boronic acid C₉H₁₁BNO₃ Meta High structural similarity (Sim: 1.00)
(4-([1,1'-Biphenyl]-4-ylcarbamoyl)phenyl)boronic acid C₁₉H₁₆BNO₂ Para Synthesized for cancer chemotherapy studies
(4-(Benzylcarbamoyl)phenyl)boronic acid C₁₄H₁₃BNO₃ Para Characterized via NMR/IR; drug discovery

Key Insights :

  • Analogs like (3-(Dimethylcarbamoyl)phenyl)boronic acid exhibit near-identical carbamoyl motifs but differ in substituent position (meta vs. para), which may alter steric hindrance and solubility .

Analogs with Fluorinated Substituents

Compound Name Molecular Formula Fluorine Position Biological Activity Reference
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid C₁₆H₁₈BO₄ Ortho/Meta HDAC inhibitor (IC₅₀: 1 µM)
(3-(二氟甲基)-4-氟苯基)硼酸 C₇H₆BF₃O₂ Meta/Para High stability; used in Suzuki couplings
4-Fluorophenylboronic acid C₆H₆BFO₂ Para Common cross-coupling reagent (96% yield)

Key Insights :

  • Fluorinated analogs like 4-fluorophenylboronic acid are widely used in Suzuki reactions, but the target compound’s carbamoyl moiety may limit its utility in certain coupling conditions due to steric bulk .

Analogs with Heteroatom-Linked Substituents

Compound Name Molecular Formula Functional Group Reactivity Notes Reference
4-(2-Hydroxypropan-2-yl)phenylboronic acid C₉H₁₃BO₃ Hydroxyalkyl High purity (97%); air-stable
[2-[[4-(Trifluoromethoxy)phenoxy]methyl]phenyl]boronic acid C₁₄H₁₂BF₃O₄ Trifluoromethoxy Used in materials science
4-Mercaptophenylboronic acid C₆H₇BO₂S Thiol Forms self-assembled monolayers

Key Insights :

  • Unlike hydroxyalkyl or thiol-substituted analogs, the target compound’s carbamoyl group may reduce its ability to form covalent bonds with metal surfaces or biomolecules, limiting applications in surface chemistry .
  • The trifluoromethoxy analog () shares similar electronic properties but lacks the hydrogen-bonding capability of the carbamoyl group, affecting solubility .

Enzyme Inhibition Potential

  • Boronic acids like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid exhibit potent HDAC inhibition (IC₅₀: 1 µM), outperforming trichostatin A (IC₅₀: 1.5 µM) .
  • The target compound’s trifluoroethylcarbamoyl group could mimic acetylated lysine residues in HDAC binding pockets, but experimental validation is needed .

Biological Activity

(4-((2,2,2-Trifluoroethyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential applications in various fields.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boronic acids, including this compound. The compound has shown moderate antibacterial activity against various strains of bacteria and fungi.

In Vitro Studies

  • Bacterial Strains Tested :
    • Escherichia coli
    • Bacillus cereus
    • Candida albicans
    • Aspergillus niger
  • Minimum Inhibitory Concentration (MIC) :
    • The MIC for Bacillus cereus was found to be lower than that of the approved antifungal drug AN2690 (Tavaborole), indicating a promising antibacterial profile .
    • The compound exhibited higher activity against Aspergillus niger compared to other tested organisms .
  • Mechanism of Action :
    • The probable mechanism involves the inhibition of leucyl-tRNA synthetase (LeuRS), similar to other benzoxaborole compounds. This mechanism disrupts protein synthesis in microorganisms .

Enzyme Inhibition Studies

Boronic acids are also recognized for their enzyme inhibition properties. The biological activity of this compound includes:

  • Cholinesterase Inhibition :
    • The compound showed moderate inhibition of acetylcholinesterase and high inhibition against butyrylcholinesterase .
    • These activities suggest potential applications in treating conditions related to cholinergic dysfunction.
  • Antioxidant Activity :
    • The compound demonstrated significant antioxidant properties, which are essential for protecting cells from oxidative stress .

Case Studies and Applications

The versatility of boronic acids extends to their application in pharmaceuticals and cosmetics:

  • Pharmaceutical Formulations :
    • A cream formulation containing a related boronic ester was tested for its biological activities, showing effective antibacterial and antioxidant properties while being dermatologically safe .
  • Potential in Cancer Therapy :
    • Research indicates that similar boronic compounds exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may also have anticancer potential .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate activity against bacteria and fungi
Cholinesterase InhibitionModerate to high inhibition
AntioxidantSignificant antioxidant activity
CytotoxicityHigh cytotoxic effect on cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-((2,2,2-Trifluoroethyl)carbamoyl)phenyl)boronic acid

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